Sodium 4-vinylbenzenesulfonate hydrate

Controlled Radical Polymerization RAFT Polymerization Polyelectrolyte Synthesis

Sodium 4-vinylbenzenesulfonate hydrate (NaSS) introduces permanent anionic sulfonate groups via para-vinyl aromatic architecture—distinct from aliphatic AMPS or non-polymerizable sulfonates. Enables controlled radical polymerization (PDI as low as 1.01-1.03), reproducible polyelectrolyte viscosity, and electro-responsive hydrogel bending (22°/s at 3V in saline). Pore-filled cation-exchange membranes achieve >10 units permselectivity advantage over commercial benchmarks in H⁺/Fe²⁺ separation. For MCDI, proton-exchange membranes, and biomedical actuators where monomer structure governs critical performance outcomes. Request quote for bulk procurement.

Molecular Formula C8H9NaO4S
Molecular Weight 224.21 g/mol
CAS No. 123333-94-8
Cat. No. B050709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 4-vinylbenzenesulfonate hydrate
CAS123333-94-8
Molecular FormulaC8H9NaO4S
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(C=C1)S(=O)(=O)[O-].O.[Na+]
InChIInChI=1S/C8H8O3S.Na.H2O/c1-2-7-3-5-8(6-4-7)12(9,10)11;;/h2-6H,1H2,(H,9,10,11);;1H2/q;+1;/p-1
InChIKeyAATHLPHPRXGBAI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 4-Vinylbenzenesulfonate Hydrate CAS 123333-94-8: Procurement-Grade Functional Monomer Specifications


Sodium 4-vinylbenzenesulfonate hydrate (CAS 123333-94-8), also known as sodium p-styrenesulfonate hydrate, is a water-soluble vinyl monomer that combines a reactive vinyl group with a hydrophilic sulfonate moiety on a para-substituted aromatic ring . The compound serves as a functional comonomer for introducing permanent anionic sulfonate groups into copolymer backbones, with reported melting point ≥300 °C and vinyl activity specifications typically ≥90% in technical-grade material . Its primary differentiation as a procurement item lies in the combination of the polymerizable para-vinyl group and the sodium sulfonate functionality that enables applications ranging from ion-exchange membranes to electro-responsive hydrogels, where alternative sulfonated monomers such as AMPS (2-acrylamido-2-methylpropanesulfonic acid) or non-polymerizable sulfonates cannot provide both permanent covalent incorporation and the specific aromatic backbone architecture.

Sodium 4-Vinylbenzenesulfonate Hydrate: Why Generic Sulfonated Monomer Substitution Compromises Performance


Generic substitution among sulfonated vinyl monomers is not technically equivalent due to fundamental differences in copolymerization kinetics, polymer architecture, and application-specific performance outcomes. The para-vinyl substitution pattern on sodium 4-vinylbenzenesulfonate provides distinct reactivity ratios with common comonomers compared to ortho- or meta-substituted analogs, while its aromatic sulfonate structure yields different polyelectrolyte swelling behavior, thermal stability profiles, and ion-exchange characteristics relative to aliphatic sulfonated monomers such as AMPS . In specific applications including proton exchange membrane fuel cells and electro-responsive hydrogel actuators, the precise monomer structure governs critical performance parameters including proton conductivity, bending speed under electrical stimulus, and ion permselectivity [1]. Substitution with structurally similar monomers risks altering copolymer sequence distribution, crosslinking efficiency, and ultimately functional material properties that procurement decisions must safeguard.

Sodium 4-Vinylbenzenesulfonate Hydrate: Procurement-Relevant Quantitative Differentiation Evidence


Graphene Oxide-Initiated RAFT Polymerization Enables Narrow Polydispersity Control (PDI 1.01-1.03)

When sodium 4-vinylbenzenesulfonate undergoes reversible addition-fragmentation chain transfer (RAFT) polymerization using graphene oxide as a radical initiator, the resulting poly(sodium 4-vinylbenzenesulfonate) achieves a controlled molecular weight with a polydispersity index (PDI) ranging between 1.01 and 1.03 [1]. This narrow molecular weight distribution represents quantifiable polymerization control compared to conventional free radical polymerization of the same monomer, which typically yields broader PDI values. The RAFT method with graphene oxide initiation enables this control without requiring additional initiator species.

Controlled Radical Polymerization RAFT Polymerization Polyelectrolyte Synthesis

Electro-Responsive Hydrogel Bending Speed: 22°/s at 3V in Saline Solutions

Hydrogels synthesized with sodium 4-vinylbenzenesulfonate (Na-4-VBS) as the electro-responsive component demonstrate fast bending actuation in low voltage regimes of 0.2-5 V in NaCl aqueous solutions. The bending speed reaches values up to 22°/s at 3 V and 2.7°/s at 1 V [1]. This performance is achieved in physiological environments including phosphate buffer solution (PBS) and DMEM culture media with similar response characteristics, enabled by the dynamic osmotic equilibrium effect at the polymer-medium interface.

Electro-responsive Hydrogels Underwater Actuators Soft Robotics

Cation-Exchange Membrane Permselectivity Exceeds Commercial Membrane by >10 Units

Pore-filled cation-exchange membranes fabricated using sodium 4-vinylbenzenesulfonate (NaSS) as the sulfonic acid-bearing monomer, in combination with vinylphosphonic acid (VPA), achieved superior permselectivity for H⁺/Fe²⁺ separation compared to a commercial membrane (CSE, Astom, Japan). At the optimal monomer ratio of NaSS:VPA = 25:75, the permselectivity was more than 10 units higher than the commercial membrane [1]. The fabricated membranes exhibited electrical resistance and mechanical properties suitable for practical electrodialysis applications despite slightly lower ion-exchange capacity than the commercial benchmark.

Cation-Exchange Membranes Electrodialysis Acid-Metal Ion Separation

Grafted PVDF Membranes for Capacitive Deionization Demonstrate Uniform Sulfur Distribution

Poly(vinylidene fluoride)-graft-sodium 4-vinylbenzene sulfonate (PVDF-g-PSVBS) copolymer membranes were prepared via grafting sodium 4-vinylbenzene sulfonate onto dehydrofluorinated PVDF [1]. SEM-EDS analysis demonstrated that as the degree of grafting increases, the sulfur element becomes uniformly distributed throughout the membrane matrix, with annealing temperature identified as critical for membrane homogeneity (optimal below 60 °C). The membranes were applied in membrane capacitive deionization (MCDI) for salt removal efficiency testing.

Membrane Capacitive Deionization PVDF Graft Copolymer Salt Removal

Copolymerization with Maleic Acid Enables Tailored Molecular Weight (83,000-265,000 g/mol)

Radical copolymerization of sodium 4-vinylbenzenesulfonate (NaSS) with maleic acid (MAc) in aqueous solution yields water-soluble copolymers containing both carboxylic and sulfonic groups on the polymer backbone. By varying initiator concentration and polymerization temperature, the weight-average molecular weight (Mw) was tailored across the range of 83,000 to 265,000 g/mol, with corresponding intrinsic viscosities ranging from 0.270 to 810 cm³/g [1].

Copolymerization Water-Soluble Polymers Maleic Acid Copolymers

Sodium 4-Vinylbenzenesulfonate Hydrate: Evidence-Backed Procurement Application Scenarios


Controlled-Radical Polymerization for Precision Polyelectrolyte Synthesis

Procurement for controlled radical polymerization applications (RAFT or ATRP) where sodium 4-vinylbenzenesulfonate enables synthesis of poly(sodium 4-styrenesulfonate) with polydispersity indices as low as 1.01-1.03 when using graphene oxide initiation [1]. This narrow molecular weight control is essential for applications requiring reproducible solution viscosity, consistent polyelectrolyte performance, and well-defined block copolymer architectures in dispersant formulations and ion-exchange materials.

Low-Voltage Electro-Responsive Hydrogel Actuators for Biomedical Soft Robotics

Procurement for hydrogel formulations targeting underwater soft robotics and biomedical actuators where sodium 4-vinylbenzenesulfonate provides electro-responsive functionality with quantified bending speeds up to 22°/s at 3 V in saline environments [1]. The monomer's performance in physiological buffers (PBS, DMEM) supports biomedical device development requiring sub-electrolysis voltage operation and fast mechanical response.

Cation-Exchange Membranes for Acid Wastewater Metal Recovery

Procurement for pore-filled cation-exchange membrane fabrication where sodium 4-vinylbenzenesulfonate (NaSS) combined with vinylphosphonic acid yields permselectivity exceeding commercial membranes by >10 units in H⁺/Fe²⁺ separation [1]. This performance advantage supports electrodialysis processes for acid wastewater treatment, metal ion recovery, and selective monovalent ion separation applications.

PVDF-Based Grafted Membranes for Capacitive Deionization

Procurement for membrane capacitive deionization (MCDI) applications where sodium 4-vinylbenzene sulfonate grafted onto PVDF provides uniform sulfonate group distribution for consistent salt removal efficiency [1]. The grafting approach enables preparation of cation-exchange membranes with tunable ion-exchange capacity through controlled degree of grafting, supporting water desalination and ion separation systems.

Technical Documentation Hub

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